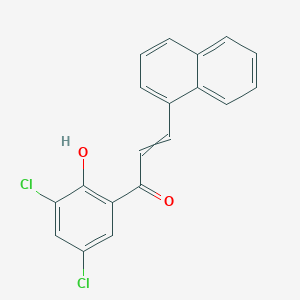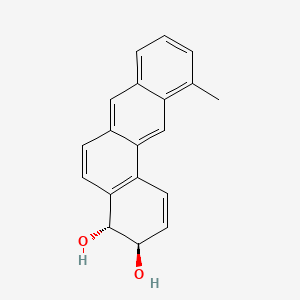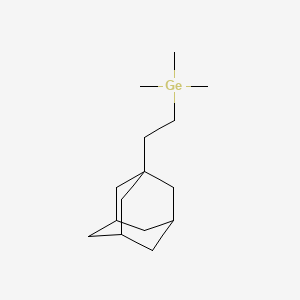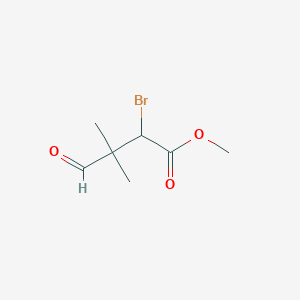![molecular formula C7H20ClNSSi B14426422 2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1) CAS No. 81633-85-4](/img/structure/B14426422.png)
2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine–hydrogen chloride (1/1) is a chemical compound that features a trimethylsilyl group, an ethyl sulfanyl group, and an ethanamine group. The compound is often used in organic synthesis due to its unique structural properties, which allow it to participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine typically involves the reaction of 2-(trimethylsilyl)ethanol with ethanethiol in the presence of a base to form the intermediate 2-(trimethylsilyl)ethyl sulfide. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted silyl ethers or sulfides.
Applications De Recherche Scientifique
2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the amine group, allowing it to participate in nucleophilic substitution reactions. The sulfanyl group can undergo oxidation or reduction, leading to the formation of sulfoxides or sulfones, which can further react with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar in structure but lacks the sulfanyl and amine groups.
2-(Trimethylsilyl)ethylamine: Contains the amine group but lacks the sulfanyl group.
2-(Trimethylsilyl)ethyl sulfide: Contains the sulfanyl group but lacks the amine group.
Uniqueness
2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine is unique due to the presence of both the sulfanyl and amine groups, which allow it to participate in a broader range of chemical reactions compared to its similar counterparts. This dual functionality makes it a versatile compound in organic synthesis and various research applications.
Propriétés
Numéro CAS |
81633-85-4 |
|---|---|
Formule moléculaire |
C7H20ClNSSi |
Poids moléculaire |
213.84 g/mol |
Nom IUPAC |
2-(2-trimethylsilylethylsulfanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H19NSSi.ClH/c1-10(2,3)7-6-9-5-4-8;/h4-8H2,1-3H3;1H |
Clé InChI |
GYUNCKXRHOOTRO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCSCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





silane](/img/structure/B14426362.png)

![Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14426369.png)



![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)


![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)

